2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine
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Overview
Description
“2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are known for their significant biological properties and are present in various pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines often involves multicomponent reactions, which significantly simplify experimental procedures and provide access to new, highly complex molecules in a single step . The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines .Chemical Reactions Analysis
The redox transformation of a similar molecule, “5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo [1,5-a]pyrimidinide l-arginine monohydrate (Triazid)”, has been studied. The reactivity of this molecule was compared with the sodium salt of “2-methylthio-6-nitro-7-oxo-1,2,4-triazolo [5,1-c] [1,2,4]triazin, dihydrate (Triazavirin ®)”, and possible intermediate products of the electroreduction of Triazid were identified using electrochemical methods and ESR spectroscopy .Scientific Research Applications
Medicinal Chemistry
[1,2,4]triazolo[1,5-a]pyrimidines (TPs) and their analogs have been found to have significant biological activities in a variety of domains . They have been used as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents . For example, from structure-activity relationship (SAR) studies of synthetic 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one series, Deng et al. identified a compound with significant anticonvulsant activity .
Agriculture
TPs and their analogs have also received great attention in agriculture due to their remarkable biological activities . They have been used as herbicides and antifungals .
Synthesis of Complexes
TPs have been used as reactants for the synthesis of Ruthenium (II)-Hmtpo complexes .
Antimalarial Activity
TPs have been used as reactants for the synthesis of Dihydroorotate dehydrogenase inhibitors with antimalarial activity .
HIV TAR RNA Binding
Investigations of the pharmacological activity caused by binding to HIV TAR RNA have been conducted using TPs .
Multicomponent Reaction for Synthesis
A new multicomponent reaction for regioselective synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal was implemented . The selective reduction of 1,2,4-triazolo[1,5-a]pyrimidines to dihydro derivatives and the use of triazolo pyrimidines as starting compounds in multicomponent synthesis of dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidinecarboxylates was demonstrated .
Inhibitors of Steel Corrosion
TPs are also used as inhibitors of steel corrosion .
Synthesis of Functionalized Derivatives
New triazolo[1,5-a]pyrimidines containing aroyl and acetyl or ester groups in the pyrimidine ring were synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .
Inhibitors of Biological Targets
Compounds containing condensed triazole and pyrimidine rings, in particular derivatives of 1,2,4-triazolo[1,5-a]pyrimidine (TP), have diverse biological activity . Compounds exhibiting inhibitory activity against tyrosyl DNA phosphodiesterase 2 (TDP2), mutant forms of epidermal growth factor receptor kinase (L858R-T790M), and lysine-specific histone demethylase 1 (LSD1/KDM1A) were identified among them .
Antibacterial and Anticonvulsant Activity
In addition to the antibacterial effect against Enterococcus faecium, TPs also have analgesic, anticonvulsant, anti-inflammatory, antioxidant, anticancer, anti-epileptic, and anti-tripanosomiasis activity . TPs include the natural antibiotic essramycin, vasodilator and antiplatelet agent trapidil .
Synthesis of Biologically Active TPs
A general method for the preparation of TPs is the heterocyclization of 5-amino-1,2,4-triazoles (AT) with various 1,3-dielectrophilic agents . TPs can be synthesized by the multicomponent variant, the Biginelli reaction of ATs, 1,3-dicarbonyl or related compounds with aldehydes .
Future Directions
The potential of 1,2,4-triazolo[1,5-a]pyrimidines has inspired many researches over the years on their chemistry and methods of synthesis. They have shown promising physiological activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that “2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine” and related compounds may have potential applications in medicinal chemistry and drug discovery .
properties
IUPAC Name |
2-methyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5/c1-4-8-6-9-5(7)2-3-11(6)10-4/h2-3H2,1H3,(H2,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTBPYDTPKSAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCC(=NC2=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine |
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